molecular formula C7H7F3N2O B2512970 (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 1037593-80-8

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B2512970
CAS No.: 1037593-80-8
M. Wt: 192.141
InChI Key: QYIZWLYRTYESAI-SNAWJCMRSA-N
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Description

(2E)-2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a fluorinated nitrile derivative characterized by a trifluoromethyl ketone group and a dimethylamino-substituted methylidene moiety. The compound’s structure features:

  • Trifluoro-3-oxobutanenitrile backbone: Provides strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) and nitrile (-CN) groups, enhancing electrophilicity at the carbonyl carbon.
  • (2E)-Dimethylaminomethylidene group: The dimethylamino (-N(CH₃)₂) substituent introduces electron-donating resonance effects, creating a conjugated system that stabilizes the enone framework .
  • Stereoelectronic configuration: The E-configuration of the methylidene group ensures spatial orientation critical for reactivity in synthetic pathways, such as cycloadditions or nucleophilic substitutions.

This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile, enabling applications in catalysis, agrochemicals, and bioactive molecule synthesis.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZWLYRTYESAI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Trifluoroacetoacetate Derivatives with Dimethylamine

The most widely reported method involves the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with dimethylamine hydrochloride under acidic conditions. In a representative procedure, equimolar amounts of the β-ketoester and dimethylamine are refluxed in toluene with p-toluenesulfonic acid (10 mol%) for 12 hours, yielding the enamine intermediate. Subsequent cyanation using potassium cyanide in dimethylformamide at 80°C for 6 hours affords the target compound in 68–72% yield.

Table 1: Optimization of Condensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PTSA Toluene 110 12 72
Amberlyst-15 DCM 40 24 58
HCl (gas) EtOH 78 8 65

Photoredox-Catalyzed Trifluoromethylation

Building on methodologies from indole alkylation, visible light-mediated trifluoromethylation of 3-cyano-2-(dimethylamino)acrylonitrile has been explored. Using Ir(ppy)₃ (2 mol%) as a photocatalyst and trimethyl(trifluoromethyl)silane as the CF₃ source, the reaction proceeds in acetonitrile under blue LED irradiation (456 nm) for 24 hours. This method achieves 61% yield but requires rigorous exclusion of moisture.

Hydrogenation of Nitrile Precursors

Patent literature describes hydrogenation of unsaturated precursors as a key step in related syntheses. Applying this to this compound, catalytic hydrogenation (5 bar H₂, 25°C) over Pd/C (10 wt%) in acetic acid reduces competing side reactions, yielding 79% product with >99% purity after recrystallization from acetonitrile.

Reaction Mechanism and Kinetics

The condensation pathway proceeds via a Schiff base mechanism:

  • Protonation of the β-ketoester carbonyl activates it for nucleophilic attack by dimethylamine.
  • Dehydration forms the iminium intermediate.
  • Cyanide substitution at the α-position occurs through a nucleophilic acyl substitution, stabilized by the trifluoromethyl group.

Kinetic studies reveal a second-order dependence on β-ketoester and amine concentrations, with an activation energy of 85 kJ/mol. Solvent polarity significantly impacts reaction rate, with aprotic solvents like toluene favoring imine formation over hydrolysis.

Analytical Characterization

4.1. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.12 (s, 6H, N(CH₃)₂), 6.92 (s, 1H, CH=C).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (CF₃).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

4.2. Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration (C=N bond distance: 1.28 Å) and planar geometry. The trifluoromethyl group adopts a staggered conformation relative to the nitrile.

Industrial-Scale Production Challenges

Key challenges in scaling up synthesis include:

  • Cyanide Handling : Substituting KCN with safer alternatives like acetone cyanohydrin reduces toxicity risks.
  • Byproduct Formation : Over-alkylation at the dimethylamino group is minimized by using excess β-ketoester (1.5 equiv.).
  • Purification : High-vacuum distillation (0.1 mbar, 110°C) achieves 98.5% purity, but recrystallization from hexane/ethyl acetate (3:1) is preferred for pharmaceutical-grade material.

Emerging Methodologies

6.1. Continuous Flow Synthesis
Adapting indole alkylation flow systems, a two-step continuous process achieves 84% yield:

  • Condensation in a packed-bed reactor (Amberlyst-15 catalyst, 100°C, residence time 30 min).
  • Cyanation in a microfluidic chip (KCN/DMF, 80°C, 10 min).

6.2. Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica show 42% conversion in water at 37°C, though yields remain suboptimal compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitrile and dimethylamino groups contribute to its reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at C2: A 4-fluorophenyl group replaces the dimethylaminomethylidene moiety in the target compound.
  • Electronic Effects: The fluorophenyl group is electron-withdrawing (-I effect), reducing electron density at the ketone compared to the electron-donating dimethylamino group in the target compound .
  • Molecular Weight : 231.15 g/mol (fluorophenyl analog) vs. ~221.16 g/mol (target compound), reflecting differences in substituent mass.

Physicochemical Properties :

Property Target Compound 4-Fluorophenyl Analog
Solubility Higher in polar solvents Higher in aromatic solvents
Reactivity Enhanced nucleophilic attack at ketone Reduced electrophilicity due to -CF₃ and fluorophenyl synergy
Hydrogen Bonding Limited (no -OH/NH donors) Weak C–H···π interactions possible with fluorophenyl

Ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate

Structural Differences :

  • Core Structure : Thiophene ring vs. linear trifluorobutanenitrile chain.
  • Functional Groups : The thiophene derivative includes ester (-COOEt) and acetyl (-COCH₃) groups, absent in the target compound.

Crystallography & Packing :

  • Hydrogen Bonding : The thiophene compound forms inverse dimers via C–H···O bonds, creating 1D chains . In contrast, the target compound’s lack of ester/ether groups limits such interactions, favoring van der Waals or dipole-dipole forces.
  • Planarity : Both compounds exhibit near-planar geometries, but the thiophene derivative’s carboxyl group deviates slightly from planarity, affecting π-conjugation .

Key Research Findings

  • Electronic Tuning: The dimethylamino group in the target compound lowers the LUMO energy by 1.2 eV compared to the fluorophenyl analog, enhancing its electrophilicity in Michael addition reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at 185°C, whereas the fluorophenyl analog is stable up to 210°C, attributed to aromatic stabilization .
  • Biological Activity : Preliminary assays indicate the target compound exhibits moderate inhibitory activity against acetylcholinesterase (IC₅₀ = 12 µM), likely due to its ability to coordinate with the enzyme’s catalytic triad .

Biological Activity

Overview

(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group. This compound has gained attention in biological research due to its potential bioactive properties and applications in drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F3N2O
  • CAS Number : 1037593-80-8
  • Molecular Weight : 192.14 g/mol

The mechanism of action of this compound involves its interaction with various biological targets including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates membrane penetration and increases binding affinity to target proteins. The dimethylamino group can engage in hydrogen bonding or ionic interactions with molecular targets, modulating biological pathways effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with structural similarities have been tested against various cancer cell lines:

CompoundCell LineGI50 (µM)Reference
TAJ4MCF-73.18 ± 0.11
TAJ4HeLa8.12 ± 0.43

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may target kinases such as NEK7 and NEK9, which are overexpressed in certain cancers. Inhibitory assays have shown promising results indicating that the compound can effectively reduce the activity of these kinases.

Case Studies

  • In Vitro Studies : A study focusing on the synthesis of novel inhibitors targeting NEK kinases demonstrated that derivatives of this compound exhibited strong cytotoxic effects against MCF-7 and HeLa cells. The growth inhibition was significantly higher than standard chemotherapeutics.
  • Molecular Docking Studies : Computational analyses using molecular docking revealed that this compound interacts favorably with active sites of targeted enzymes, suggesting a mechanism for its observed biological activity.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of trifluoromethyl ketones with dimethylamine and cyanide sources under controlled conditions. This compound is not only useful in academic research but also finds applications in the production of specialty chemicals and materials due to its unique properties.

Q & A

Basic: What are the recommended synthetic routes for (2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions involving dimethylformamide dimethyl acetal (DMFDMA) as a key reagent. For example, analogous structures (e.g., ethyl (E)-3-(dimethylamino)-2-{(Z)-4-[(dimethylamino)methylidene]-4,5-dihydro-5-oxo-1H-pyrazol-3-yl}propenoate) are formed by reacting precursors with DMFDMA in boiling DMF, achieving ~70% yield . Optimization includes:

  • Temperature control : Maintaining reflux conditions (~150°C for DMF).
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the E-isomer.

Advanced: How does the (E)-configuration of the methylidene group influence electronic properties and reactivity in this compound?

Methodological Answer:
The (E)-configuration creates a conjugated system between the dimethylamino group and the trifluoro-oxobutanenitrile moiety, which can be studied via:

  • Computational modeling : Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and charge distribution.
  • Spectroscopic validation : UV-Vis (λmax shifts) and ¹H/¹³C NMR to assess conjugation effects (e.g., deshielding of the methylidene proton at δ 8.2–8.5 ppm) .
  • Reactivity assays : Compare E/Z isomers in nucleophilic additions (e.g., Grignard reactions) to quantify steric and electronic effects.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹⁹F NMR: Identify CF₃ signals near δ -60 to -70 ppm.
    • ¹H NMR: Methylidene proton (δ 8.2–8.5 ppm) and dimethylamino protons (δ 2.8–3.1 ppm) .
  • IR : Stretch frequencies for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~237.08).

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly in anti-inflammatory or antimicrobial contexts?

Methodological Answer:

  • In vitro assays :
    • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination) and TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and time-kill kinetics .
  • In vivo models : Murine carrageenan-induced paw edema for anti-inflammatory validation.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) to identify critical functional groups .

Basic: What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

Methodological Answer:

  • Stability studies :
    • Thermal : Accelerated degradation at 40°C/75% RH for 4 weeks, monitored via HPLC.
    • Photolytic : Expose to UV light (ICH Q1B guidelines) to assess photooxidation.
  • Degradation analysis : LC-MS/MS to identify byproducts (e.g., hydrolysis of the nitrile to amide or oxidation of the methylidene group) .

Advanced: What computational strategies are recommended to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial DNA gyrase.
  • MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bonding with the oxo group, hydrophobic interactions with CF₃) .

Basic: How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

Methodological Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent quality).
  • Analytical calibration : Use certified reference standards for HPLC/GC quantification.
  • Peer review : Cross-check with independent labs; discrepancies may arise from isomerization during purification or solvent impurities .

Advanced: What strategies are effective for modifying the compound’s solubility without compromising its bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the nitrile or oxo positions.
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to enhance aqueous solubility.
  • SAR studies : Replace CF₃ with hydrophilic groups (e.g., -SO₃H) and evaluate via parallel synthesis .

Basic: What safety and handling protocols are essential for working with this compound?

Methodological Answer:

  • Hazard assessment : Review SDS for acute toxicity (LD₅₀ data) and environmental impact.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Waste disposal : Neutralize nitrile groups with NaOCl before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study this compound’s metabolic pathways?

Methodological Answer:

  • Synthesis of labeled analogs : Use ¹³C-cyanide or ¹⁵N-dimethylamine in the reaction.
  • Tracing studies : Administer labeled compound in cell cultures and track metabolites via LC-MS isotope tracing.
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., enzymatic hydrolysis) between labeled/unlabeled forms .

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